molecular formula C20H22ClN3O3S2 B2995274 (Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 850909-98-7

(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No. B2995274
M. Wt: 451.98
InChI Key: MNRHXMIMOCAWSW-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide” is a chemical compound that contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). This compound also contains a sulfamoyl group and an amide group.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a benzothiazole derivative with a suitable sulfamoyl chloride and an amide. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a sulfamoyl group, and an amide group. The exact structure would depend on the specific arrangement and bonding of these groups.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole ring, the sulfamoyl group, and the amide group. These groups could potentially participate in a variety of chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups like the sulfamoyl and amide groups.


Scientific Research Applications

Electrophysiological Activity

The compound (Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide is related to a class of substances studied for their cardiac electrophysiological activity. Morgan et al. (1990) explored the synthesis and activity of similar N-substituted imidazolylbenzamides, noting their potential as class III electrophysiological agents, which are significant in treating arrhythmias (Morgan et al., 1990).

Antimicrobial and Anticancer Potentials

Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives, closely related in structure, and evaluated them for antimicrobial and anticancer potentials. This research highlights the broader applications of thiazolyl benzamide derivatives in treating various microbial infections and cancers (Deep et al., 2016).

Pro-apoptotic and Anticancer Activities

Yılmaz et al. (2015) reported on the synthesis of indapamide derivatives, which share a benzamide component. They found that these compounds showed significant proapoptotic activity and anticancer properties, particularly against melanoma cell lines, underlining the potential of benzamide derivatives in oncology (Yılmaz et al., 2015).

Fluorescence Sensing and Binding Mechanism Studies

Suman et al. (2019) investigated benzimidazole/benzothiazole based azomethines, structurally related to the compound . They focused on their fluorescence sensing abilities, particularly for metal ions, which can be crucial in biochemical and environmental monitoring (Suman et al., 2019).

Antiviral, Antimicrobial, and Anticancer Applications

Hemphill et al. (2012) discussed thiazolides, including nitazoxanide, which is structurally related to the subject compound. They emphasized its broad spectrum of activities against various pathogens, including helminths, protozoa, bacteria, and viruses, as well as its efficacy against proliferating mammalian cells, indicating the wide-ranging potential of thiazolide derivatives (Hemphill et al., 2012).

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies.


properties

IUPAC Name

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S2/c1-4-23(5-2)29(26,27)16-10-7-14(8-11-16)19(25)22-20-24(6-3)17-12-9-15(21)13-18(17)28-20/h7-13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRHXMIMOCAWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.